1-Ethoxy-2-methoxynaphthalene
CAS No.:
Cat. No.: VC15974786
Molecular Formula: C13H14O2
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14O2 |
|---|---|
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | 1-ethoxy-2-methoxynaphthalene |
| Standard InChI | InChI=1S/C13H14O2/c1-3-15-13-11-7-5-4-6-10(11)8-9-12(13)14-2/h4-9H,3H2,1-2H3 |
| Standard InChI Key | NTMVPQFFANAWPR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=CC2=CC=CC=C21)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The naphthalene core of 1-ethoxy-2-methoxynaphthalene consists of two fused benzene rings, with ethoxy (-OCHCH) and methoxy (-OCH) groups occupying adjacent positions. This substitution pattern creates electronic asymmetry, polarizing the aromatic system and influencing reactivity. Comparative studies of methoxy- and ethoxy-substituted naphthalenes indicate that bulkier alkoxy groups (e.g., ethoxy) reduce solubility in polar solvents but enhance stability toward electrophilic substitution .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 202.25 g/mol | |
| IUPAC name | 1-Ethoxy-2-methoxynaphthalene | |
| Substituent positions | 1 (ethoxy), 2 (methoxy) |
Synthesis Methodologies
Williamson Ether Synthesis
The Williamson method is a cornerstone for synthesizing aromatic ethers. For 1-ethoxy-2-methoxynaphthalene, this would involve reacting 2-methoxynaphthalen-1-ol with ethyl bromide in the presence of a strong base like potassium hydroxide:
This route typically achieves moderate yields (60–75%) but requires careful control of reaction time and temperature to minimize di-alkylation.
Friedel-Crafts Acylation Followed by Reduction
An alternative pathway employs Friedel-Crafts acylation to introduce an acetyl group at the 1-position, followed by reduction and etherification:
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Acylation:
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Methoxy Introduction: Nitration and subsequent methoxylation at the 2-position.
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Reduction and Ethoxylation: Reduction of the acetyl group to hydroxyl, followed by ethylation .
This multi-step approach, while laborious, allows precise control over substitution patterns .
Catalytic Ethylation
Physicochemical Properties
Spectroscopic Profiles
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H NMR: Expected signals include a singlet for the methoxy group (δ 3.8–4.0 ppm) and a quartet for ethoxy’s methylene protons (δ 1.3–1.5 ppm) .
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IR: Strong absorbance near 1250 cm (C-O stretch) and 1600 cm (aromatic C=C) .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparisons
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